

# Physical and chemical properties of 4-Amino-2,6-difluorophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol

Cat. No.: B148228

[Get Quote](#)

## In-Depth Technical Guide to 4-Amino-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Amino-2,6-difluorophenol**, a key building block in modern medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the burgeoning field of targeted protein degradation.

## Core Physical and Chemical Properties

**4-Amino-2,6-difluorophenol** is a substituted aromatic compound with the molecular formula C<sub>6</sub>H<sub>5</sub>F<sub>2</sub>NO. Its structure incorporates an aminophenol core with two fluorine atoms positioned ortho to the hydroxyl group, which significantly influences its chemical reactivity and biological applications.

Table 1: Physical and Chemical Properties of **4-Amino-2,6-difluorophenol**

Property	Value	Source(s)
IUPAC Name	4-Amino-2,6-difluorophenol	-
CAS Number	126058-97-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO	<a href="#">[3]</a>
Molecular Weight	145.11 g/mol	<a href="#">[3]</a>
Appearance	Brown solid	<a href="#">[4]</a>
Melting Point	167-170 °C (for dichloro-analog)	<a href="#">[5]</a>
Boiling Point	237.0 ± 40.0 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	7.72 ± 0.23	<a href="#">[4]</a>

Note: An experimental melting point for **4-Amino-2,6-difluorophenol** is not readily available in the literature. The value provided is for the analogous compound 4-Amino-2,6-dichlorophenol and may serve as an estimate.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Amino-2,6-difluorophenol**. Below are the key spectral data and interpretations.

Table 2: <sup>1</sup>H NMR Spectroscopic Data

Parameter	Data	Source(s)
Solvent	DMSO-d <sub>6</sub>	[6]
Frequency	400 MHz	[6]
Chemical Shift ( $\delta$ )	8.68 ppm (br s, 1H, -OH)	[6]
6.19 ppm (d, $J$ = 10.8 Hz, 2H, Ar-H)	[6]	
5.01 ppm (s, 2H, -NH <sub>2</sub> )	[6]	

Table 3: Predicted <sup>13</sup>C NMR and IR Spectroscopic Data

Spectroscopy	Predicted Peaks/Ranges	Rationale
<sup>13</sup> C NMR	~150-160 ppm (C-F)	Carbon atoms directly attached to fluorine exhibit a large downfield shift and will appear as doublets due to C-F coupling.
	~135-145 ppm (C-OH)	The carbon bearing the hydroxyl group.
	~125-135 ppm (C-NH <sub>2</sub> )	The carbon atom attached to the amino group.
	~100-110 ppm (C-H)	Aromatic carbons attached to hydrogen, likely appearing as a doublet of doublets due to coupling with both fluorine and hydrogen.
Infrared (IR)	3400-3200 cm <sup>-1</sup> (N-H, O-H stretching)	Broad absorptions characteristic of the amino and hydroxyl groups.
	1620-1580 cm <sup>-1</sup> (N-H bending)	Characteristic scissoring vibration of the primary amine.
	1500-1400 cm <sup>-1</sup> (C=C aromatic stretching)	Medium to strong absorptions from the aromatic ring.
	1260-1180 cm <sup>-1</sup> (C-F stretching)	Strong, characteristic absorption for aryl-fluorine bonds.
	1250-1150 cm <sup>-1</sup> (C-N stretching)	Absorption for the aryl-amine C-N bond.
	1260-1000 cm <sup>-1</sup> (C-O stretching)	Strong absorption for the phenolic C-O bond.

Mass Spectrometry (Predicted Fragmentation) In an electron ionization mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 145$ . Key fragmentation patterns would likely involve the loss of CO ( $m/z = 117$ ) typical for phenols, and potentially the loss of HCN from the aminophenol structure.

## Experimental Protocols

The most common synthetic route to **4-Amino-2,6-difluorophenol** involves the reduction of a nitrophenol precursor.

### Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of **4-Amino-2,6-difluorophenol** from 4-nitro-2,6-difluorophenol.

Workflow for Synthesis of **4-Amino-2,6-difluorophenol**

## Synthesis Workflow

## Reaction Setup



Seal &amp; Purge

Reaction



Heating



Pressurize

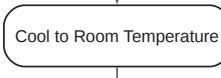


Stir



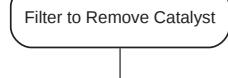
Cooling

Work-up &amp; Purification

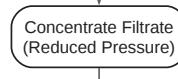


Cool to Room Temperature

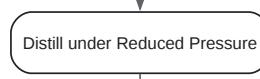
Filtration



Evaporation

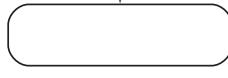


Purification



Distill under Reduced Pressure

Yields Product

[Click to download full resolution via product page](#)**Caption: General workflow for the synthesis of 4-Amino-2,6-difluorophenol.**

**Materials:**

- 4-nitro-2,6-difluorophenol (1 eq)
- Methanol
- 5% Palladium on Carbon (catalyst)
- High-purity hydrogen gas
- Pressurized reaction vessel (hydrogenator)

**Procedure:**

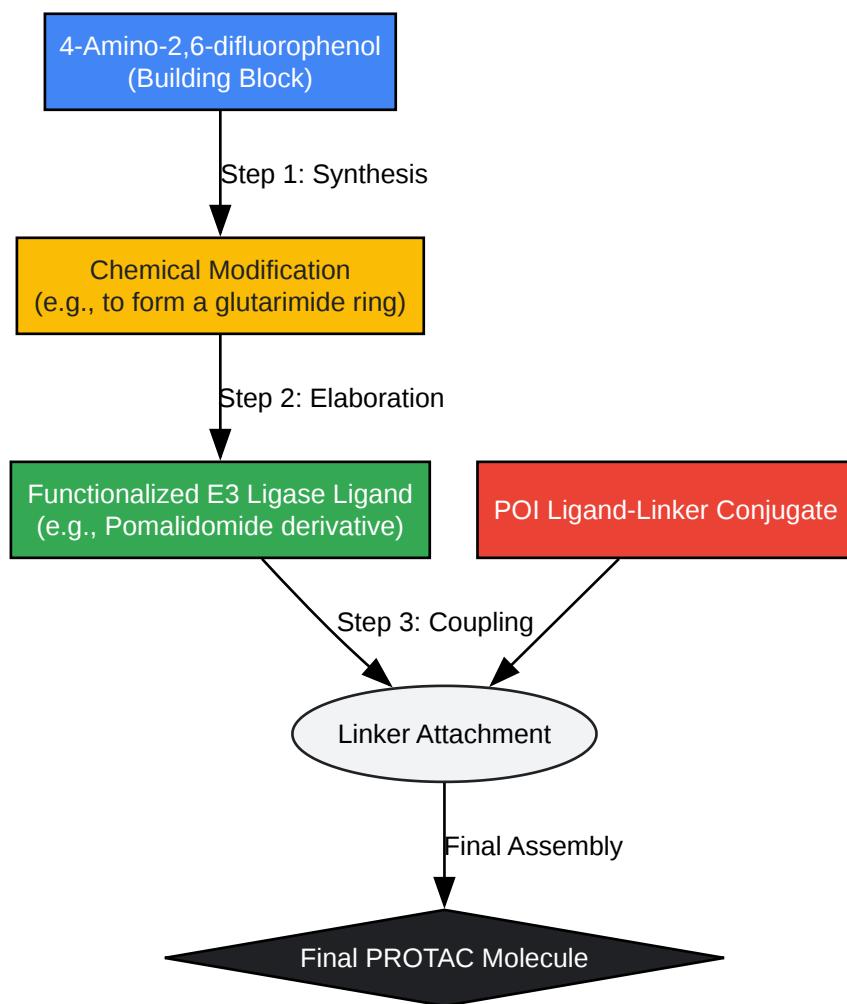
- To a sealed reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.[\[6\]](#)
- Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas.
- Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
- Heat the mixture to 60-70 °C while stirring.
- Maintain the reaction for 3-5 hours, adding more hydrogen gas as needed to maintain pressure.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully vent the vessel and filter the mixture to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- The crude product can be further purified by vacuum distillation to yield **4-Amino-2,6-difluorophenol**.[\[6\]](#)

## Role in Drug Discovery: A Protein Degrader Building Block

A primary application of **4-Amino-2,6-difluorophenol** in modern drug discovery is as a key intermediate for the synthesis of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN). These ligands are essential components of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ligase. The **4-Amino-2,6-difluorophenol** moiety, after further chemical modification, can serve as a crucial part of the "warhead" that binds to the E3 ligase. Its hydrochloride salt is explicitly categorized as a "Protein Degrader Building Block".<sup>[7]</sup>

#### Logical Workflow: **4-Amino-2,6-difluorophenol** in PROTAC Synthesis



[Click to download full resolution via product page](#)

Caption: Role of **4-Amino-2,6-difluorophenol** as a precursor in PROTAC synthesis.

The unique electronic properties conferred by the fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final PROTAC molecule, making **4-Amino-2,6-difluorophenol** a valuable starting material for drug development professionals.

## Safety and Handling

**4-Amino-2,6-difluorophenol** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is considered an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place, sealed from air and light.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant Safety Data Sheets (SDS).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemcd.com [chemcd.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 4-Amino-2,6-difluorophenol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [m.chemsoc.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C–H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Amino-2,6-difluorophenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b148228#physical-and-chemical-properties-of-4-amino-2-6-difluorophenol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)